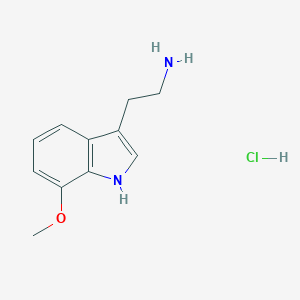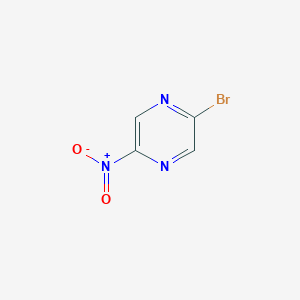
2-Bromo-5-nitropyrazine
Overview
Description
2-Bromo-5-nitropyrazine (2BNP) is an organic compound composed of two nitrogen atoms, two bromine atoms, and one pyrazine ring. It is a colorless solid with a molecular weight of 164.9 g/mol and a melting point of 199-201°C. This compound has a wide range of applications in scientific research, including as a reagent in organic syntheses, a catalyst in various reactions, and a fluorescent probe for various biochemical studies.
Scientific Research Applications
Synthesis of Key Intermediates for Receptor Agonists : A method using 2-bromo-3,3,3-trifluoropropene for the synthesis of 5-trifluoromethylpyrazoles provides a simple, efficient, and environmentally friendly way to produce key intermediates for sphingosine 1-phosphate receptor agonists (Zeng et al., 2021).
Potential for Nonlinear Optical (NLO) Materials : 2-Amino-3-bromo-5-nitropyridine exhibits promising potential for NLO materials due to its high value and non-zero value (Abraham et al., 2017).
Amination Methodology : A study developed a method for the synthesis of 5-bromo-1-methyl-4-nitropyrazole from 1-methylpyrazole, with a copper catalyst leading to 5-amino-1-methyl-4-nitropyrazole and 4-amino-1-methyl-5-nitropyrazole (Perevalov et al., 1983).
Nitration and Debromination Studies : Nitration in sulfuric acid of 4-bromopyrazoles leads to nitrodebromination, with N-Alkyl-4-bromopyrazoles yielding products from nitrodebromination in the 3- and/or 5-positions (Chang et al., 1979).
Infrared and Raman Spectroscopy : The infrared and Raman spectra of 5-bromo-2-nitropyridine show good agreement with experimental values, providing detailed interpretations of the molecule's spectra (Sundaraganesan et al., 2005).
Electron-releasing and Attracting Power in Azoles : A study indicates that two to three doubly bound nitrogen atoms are required in azoles to overcome electron-release from the singly bound atom and achieve the reactivity of bromopyridine, with positional effects also observed (Barlin, 1967).
Synthesis of Amino-Nitropyrazoles : Another study presents the synthesis of 3-amino-1,5-dimethyl-4-nitropyrazole from 3-bromo-1,5-dimethyl-4-nitropyrazole using a copper catalyst in aqueous ammonia or water (Perevalov et al., 1983).
Health Hazards : Exposure to 5-bromo-2-nitropyridine can cause methemoglobinemia and delayed encephalopathy, necessitating immediate medical attention (Shi et al., 2022).
Cosmetic Product Safety : 5-Bromo-5-Nitro-1,3-Dioxane is considered safe for use in cosmetic products at concentrations up to 0.1 percent, except when it may react with amines and amides to form nitrosamines or nitrosamides (Liebert, 1990).
Photophysical and Optical Properties : The photophysical and optical properties of 5-Bromo-2-nitropyridine show more stability in chloroform than in other solvents, varying based on the solvent environment (Gündüz & Kurban, 2018).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
It is known that the compound is used in the synthesis of biaryls via suzuki-miyaura coupling , suggesting that it may play a role in reactions involving carbon-carbon bond formation.
Action Environment
The action, efficacy, and stability of 2-Bromo-5-nitropyrazine can be influenced by various environmental factors . These may include temperature, pH, presence of other chemicals, and specific conditions within a biological system. For instance, its storage temperature is recommended to be between 2-8°C .
Properties
IUPAC Name |
2-bromo-5-nitropyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrN3O2/c5-3-1-7-4(2-6-3)8(9)10/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AODWTNYHOYDRJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555635 | |
| Record name | 2-Bromo-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117103-53-4 | |
| Record name | 2-Bromo-5-nitropyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


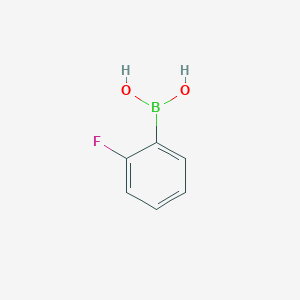

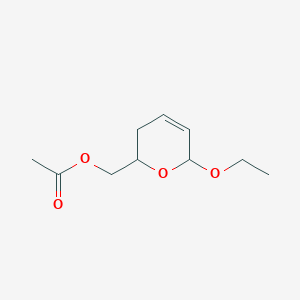
![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-propionate](/img/structure/B47847.png)




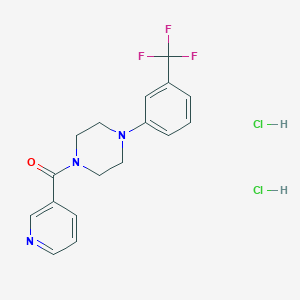

![[4-[4-[4-[Chloro(difluoro)methoxy]anilino]phthalazin-1-yl]phenyl]-morpholin-4-ylmethanone](/img/structure/B47868.png)
![4-Nitro-5,6-dihydro-4H-imidazo[1,2-D]tetrazole](/img/structure/B47869.png)

